Disulfo-ICG amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

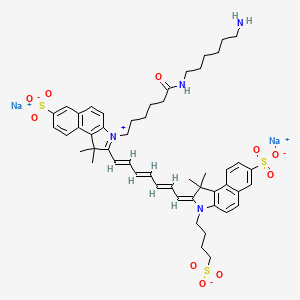

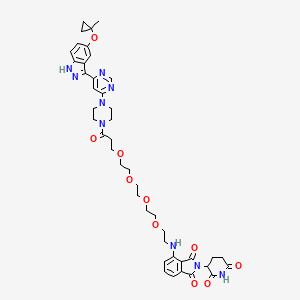

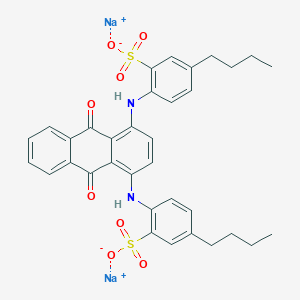

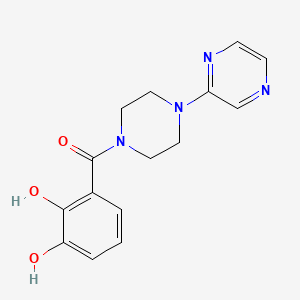

Disulfo-ICG amine, also known as Disulfo-ICG-NH2, is a fluorescent dye with the molecular formula C₅₁H₆₂N₄Na₂O₁₀S₃ and a molecular weight of 1033.23. This compound is composed of three main parts: Disulfo, Indocyanine Green (ICG), and Amine. The Disulfo component contains two sulfonic acid groups, which confer excellent water solubility and stability. Indocyanine Green is a commonly used fluorescent dye for marking and tracking cells and proteins. The Amine component contains an amino group, allowing it to react with carboxyl groups on biomolecules for labeling and tracking purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disulfo-ICG amine involves the conjugation of Indocyanine Green with an amine group through sulfonic acid groups. The reaction typically occurs under mild conditions to preserve the integrity of the fluorescent dye. The process involves the following steps:

Activation of Indocyanine Green: Indocyanine Green is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as N,N’-dicyclohexylcarbodiimide (DCC).

Conjugation with Amine: The activated Indocyanine Green is then reacted with an amine-containing compound, such as ethylenediamine, under mild conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of Indocyanine Green are activated using NHS and DCC.

Large-Scale Conjugation: The activated Indocyanine Green is then reacted with an amine-containing compound in large reactors under controlled conditions to ensure consistency and purity.

Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Disulfo-ICG amine undergoes various chemical reactions, including:

Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles.

Oxidation and Reduction: The sulfonic acid groups can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically occurring in polar solvents such as dimethyl sulfoxide (DMSO) or water.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated this compound derivative .

Scientific Research Applications

Disulfo-ICG amine has a wide range of scientific research applications, including:

Fluorescence Imaging: Used as a fluorescent dye marker for real-time monitoring of biomolecules in biological research.

Cancer Research: Utilized in photodynamic therapy for targeting and killing cancer cells.

Drug Delivery: Employed in the development of drug delivery systems, where it helps track the distribution and release of therapeutic agents within the body.

Biological Research: Used to study physiological processes within organisms by labeling and tracking specific biomolecules.

Mechanism of Action

Disulfo-ICG amine exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, the compound emits fluorescence, allowing for the visualization and tracking of labeled biomolecules. The mechanism involves:

Absorption of Light: The compound absorbs light at a specific wavelength, causing excitation of electrons.

Emission of Fluorescence: The excited electrons return to their ground state, emitting light at a different wavelength, which is detected as fluorescence.

Interaction with Biomolecules: The amino group in this compound reacts with carboxyl groups on biomolecules, forming stable conjugates that can be tracked using fluorescence imaging.

Comparison with Similar Compounds

Disulfo-ICG amine is unique compared to other similar compounds due to its excellent water solubility, stability, and strong fluorescence properties. Similar compounds include:

Disulfo-Cyanine3: Another fluorescent dye with similar applications but different spectral properties.

Disulfo-Cyanine5: Offers different excitation and emission wavelengths, making it suitable for multiplex imaging.

Disulfo-Cyanine7: Provides near-infrared fluorescence, allowing for deeper tissue imaging.

This compound stands out due to its combination of water solubility, stability, and strong fluorescence, making it highly effective for various scientific research applications .

Properties

Molecular Formula |

C51H62N4Na2O10S3 |

|---|---|

Molecular Weight |

1033.2 g/mol |

IUPAC Name |

disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |

InChI |

InChI=1S/C51H64N4O10S3.2Na/c1-50(2)45(54(32-16-10-13-21-47(56)53-31-15-9-8-14-30-52)43-28-22-37-35-39(67(60,61)62)24-26-41(37)48(43)50)19-11-6-5-7-12-20-46-51(3,4)49-42-27-25-40(68(63,64)65)36-38(42)23-29-44(49)55(46)33-17-18-34-66(57,58)59;;/h5-7,11-12,19-20,22-29,35-36H,8-10,13-18,21,30-34,52H2,1-4H3,(H3-,53,56,57,58,59,60,61,62,63,64,65);;/q;2*+1/p-2 |

InChI Key |

DSWJUFGESWKFBW-UHFFFAOYSA-L |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)

![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)